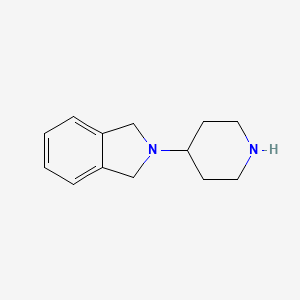

2-(Piperidin-4-yl)isoindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

2-piperidin-4-yl-1,3-dihydroisoindole |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-10-15(9-11(12)3-1)13-5-7-14-8-6-13/h1-4,13-14H,5-10H2 |

InChI Key |

OPDUSQYTDNRVRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Structural Significance Within Heterocyclic Chemistry

The 2-(Piperidin-4-yl)isoindoline molecule is a bicyclic compound where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring, forming the isoindoline (B1297411) core. preprints.org This core is then substituted at the nitrogen atom (position 2) with a piperidin-4-yl group. Both the isoindoline and piperidine (B6355638) moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. preprints.orgmdpi.com

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals. mdpi.com Its presence can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.net The nitrogen atom within the piperidine ring can act as a basic center, allowing for the formation of salts to improve solubility and handling. chemshuttle.com

The isoindoline portion of the molecule provides a rigid, bicyclic framework. preprints.org This structural rigidity can be advantageous in drug design, as it reduces the conformational flexibility of the molecule, potentially leading to higher binding affinity and selectivity for a specific biological target. The fusion of the aromatic benzene ring with the saturated pyrrolidine ring creates a unique electronic and spatial environment.

The combination of these two heterocyclic systems in this compound results in a scaffold with a three-dimensional structure that can be strategically modified. The piperidine ring offers a point for substitution, allowing for the introduction of various functional groups to modulate biological activity. nih.gov

Evolution of Research Focus on Isoindoline Piperidine Scaffolds

Classical and Contemporary Synthetic Routes to the 2-(Piperidin-4-yl)isoindoline Core

The construction of the fundamental this compound structure can be achieved through several established and evolving synthetic pathways.

Multi-component Condensation Reactions (e.g., Mannich Base Approaches)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The Mannich reaction, a classic example of an MCR, is a prominent method for synthesizing isoindoline derivatives.

A new Mannich base, 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione, has been synthesized through the condensation of piperidine (B6355638), formaldehyde, and phthalimide (B116566) in a 1:1:1 molar ratio. sphinxsai.com This reaction is a straightforward and effective way to create the core structure. The resulting Mannich base can then be further modified or used in the synthesis of more complex molecules. For instance, it can serve as a ligand for the formation of metal complexes. sphinxsai.com

Similarly, other N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been prepared using Mannich base condensation. mdpi.comresearchgate.net In a typical procedure, 1H-isoindolo-1,3(2H)-dione is dissolved in a solvent like tetrahydrofuran, followed by the addition of formaldehyde. This mixture is refluxed, and then the appropriate amine, such as an N-arylpiperazine, is added, and reflux is continued to yield the desired Mannich base. mdpi.com

The versatility of MCRs allows for the generation of a diverse library of compounds by varying the starting components. For example, a one-pot, four-component reaction involving an amine, diketene, aldehyde, and urea/thiourea can produce dihydropyrimidine-5-carboxamides under mild conditions. rsc.org

Table 1: Examples of Mannich Base Synthesis of Isoindoline-1,3-dione Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |

| Phthalimide | Formaldehyde | Piperidine | 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione | 82 | sphinxsai.com |

| 1H-isoindolo-1,3(2H)-dione | Formaldehyde | N-arylpiperazines | N-arylpiperazinyl-methyl-1H-isoindole-1,3(2H)-diones | 47.24–92.91 | mdpi.com |

Ring Annulation and Cyclization Strategies

Ring annulation, the formation of a new ring onto a pre-existing molecule through the formation of two new bonds, is a fundamental strategy in heterocyclic synthesis. scripps.edu Various cyclization strategies are employed to construct the piperidine and isoindoline ring systems. These can include intramolecular and intermolecular approaches, often catalyzed by metals or proceeding through radical intermediates. mdpi.com

For instance, the synthesis of piperidines can be achieved through intramolecular cyclization of amino acetals, which are themselves prepared via a diastereoselective nitro-Mannich reaction. This method allows for the control of stereochemistry in the final piperidine ring. mdpi.com Another approach involves the palladium-catalyzed reductive cyclization of azides. mdpi.com

In the context of isoindoline synthesis, domino reactions involving donor-acceptor cyclopropanes with primary amines can lead to complex tetracyclic systems where a tropane (B1204802) system is fused to an indole (B1671886) core. researchgate.net Rhodium-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles with maleimides provide access to highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H)-diones and spiro[isoindolo[2,1-a]indole-6,3′-pyrrolidine]-2′,5′-diones. acs.org These reactions are typically broad in scope and tolerate various functional groups. acs.org

Furthermore, [4+2] and [3+3] annulation reactions are valuable for constructing fused heterocyclic systems. For example, the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles can proceed via either a [3+3] or a [4+2] pathway, depending on the substrates, to yield fused dihydropyrrolidone derivatives with high stereoselectivity. nih.gov

Phthalimide-Based Synthetic Pathways (e.g., Gabriel Protocol)

The Gabriel synthesis is a well-established method for forming primary amines from alkyl halides. This protocol is particularly useful in the synthesis of isoindoline-containing compounds. In this method, potassium phthalimide is reacted with an appropriate alkyl halide to form an N-alkylated phthalimide derivative. Subsequent cleavage of the phthalimide group, often using hydrazine (B178648) or methylamine, yields the primary amine. nih.gov

This methodology has been applied to synthesize a variety of phthalimide derivatives. For example, 1-(2-chloroethyl) piperidine hydrochloride can be reacted with potassium phthalimide in toluene (B28343) to produce the corresponding phthalimide derivative with a good yield. nih.gov Similarly, new series of phthalimide derivatives have been synthesized via the Gabriel protocol, followed by amidation reactions to introduce further diversity. researchgate.netsemanticscholar.org

The phthalimide moiety itself is often a key pharmacophore. In some synthetic strategies, the phthalimide ring is constructed by reacting phthalic anhydride (B1165640) with an appropriate amine. For instance, the reaction of phthalic anhydride with 4-aminobenzoic acid can be used to prepare an intermediate for the synthesis of N-phenyl benzamide (B126) derivatives. brieflands.com Similarly, 2-(6-amino-2-chloropyrimidin-4-yl)isoindoline-1,3-dione can be prepared by refluxing 6-amino-2,4-dichloropyrimidine with phthalimide in a basic medium like piperidine. researchgate.net

Advanced Synthetic Techniques for Derivatization and Functionalization

To improve the efficiency of synthesis and to create specific, functionally diverse derivatives of this compound, advanced techniques are often employed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. tandfonline.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoindoline derivatives.

For example, the synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1,3-diones has been achieved using microwave irradiation. tsijournals.com In this multi-step synthesis, key reactions such as the initial formation of 1-(4-(piperidin-1-yl) phenyl) ethanone (B97240) and the final cyclization with phthalic anhydride were carried out under microwave conditions, significantly improving the efficiency of the process. tsijournals.com

Microwave heating has also been utilized in the synthesis of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines. rsc.org Conventional heating proved to be sluggish for these reactions, while microwave-assisted synthesis provided the desired products in good yields. The optimization of solvent and reaction conditions under microwave irradiation was crucial for the successful synthesis of a series of these complex molecules. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Synthesis of spirooxindoles | 10-12 h, 65-85% | 5 min, 98% | nih.gov |

| Synthesis of substituted quinolines | 2-3 h, 60-85% | Not specified, 60-98% | tandfonline.com |

| Synthesis of fluorine-containing spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] | 5-12 h, 68-76% | 3-10 min, 80-96% | tandfonline.com |

Diastereoselective Synthesis of this compound Derivatives

The control of stereochemistry is crucial in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Diastereoselective synthesis aims to produce a specific diastereomer of a chiral molecule. Various strategies have been developed for the diastereoselective synthesis of piperidine derivatives. researchgate.net

One approach involves domino reactions, such as the Michael-Mannich cascade, to create polysubstituted piperidines. A four-component reaction of Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been shown to be highly stereoselective, yielding only one diastereomer of the resulting pyridinium salts of piperidin-2-ones. researchgate.net The stereochemistry of the products, with substituents in equatorial positions on the piperidine ring, was confirmed by X-ray crystallography. researchgate.net

Another strategy for achieving diastereoselectivity is through the use of chiral catalysts or auxiliaries. Asymmetric synthesis of piperidines has been accomplished through the diastereoselective reductive cyclization of amino acetals, where the initial nitro-Mannich reaction controls the stereochemistry. mdpi.com

Design Principles for Novel this compound Analogs

The design of novel analogs based on the this compound scaffold is a strategic process in medicinal chemistry, aimed at optimizing pharmacological properties by systematically modifying the core structure. This process is guided by established principles such as structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping. These strategies allow researchers to explore the chemical space around the parent molecule to enhance potency, selectivity, and pharmacokinetic profiles. The isoindoline and piperidine moieties are both considered "privileged structures" in drug discovery, meaning they are frequently found in biologically active compounds and can interact with a variety of biological targets. preprints.orgmdpi.com The primary design principles for developing new analogs involve targeted modifications at three key positions: the isoindoline core, the piperidine ring, and the nitrogen atom of the piperidine.

Bioisosteric Replacement and Scaffold Hopping

One of the fundamental strategies in analog design is the replacement of a core structural motif with another that retains similar spatial and electronic properties, a concept known as bioisosterism or scaffold hopping. rsc.orgresearchgate.net This can lead to improved properties or novel intellectual property.

Table 1: Bioisosteric Replacement of the Isoindoline Moiety

| Original Compound | Analog | Modification | Outcome | Reference |

|---|

Modifications of the Aromatic Isoindoline Ring

Introducing substituents onto the benzene (B151609) ring of the isoindoline core is a classic medicinal chemistry strategy to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The strategic placement of electron-withdrawing or electron-donating groups can fine-tune the molecule's interaction with its biological target.

The use of fluorine as a bioisostere for hydrogen is a common tactic. nih.gov The introduction of a fluorine atom can enhance binding affinity through favorable electronic interactions and can improve metabolic stability by blocking sites susceptible to oxidative metabolism. For example, the design of (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one highlights this principle. The fluorine atom at the 4-position is intended to modulate the electronic character of the isoindolinone system and improve bioavailability.

Modifications of the Piperidine Moiety

The piperidine ring is a crucial pharmacophore in numerous drug classes and offers multiple points for modification. mdpi.comresearchgate.net Design strategies focusing on this part of the molecule include altering the substitution pattern, introducing stereochemistry, and modifying the piperidine nitrogen.

Stereochemistry: The spatial arrangement of substituents is critical for biological activity. Chirality, as seen in analogs like (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one, can be a determining factor for potency and selectivity. The (S)-enantiomer often exhibits significantly different binding affinities compared to its (R)-counterpart because of the specific three-dimensional fit required by receptor binding sites.

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for derivatization to explore the steric and electronic requirements of the target binding pocket. A widely used modification is the introduction of a benzyl (B1604629) group, leading to N-benzylpiperidine derivatives. Further exploration involves substituting the benzyl ring itself. This allows for a systematic probe of how different substituents (e.g., fluoro, chloro, methyl) affect activity. mdpi.com This approach was used in the development of potential multi-target agents for Alzheimer's disease, where various substituted benzyl groups were appended to the piperidine nitrogen of a 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione core. mdpi.com

Table 2: Representative N-Substitutions on the Piperidine Ring of 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione Analogs

| Compound Name | Substitution on Piperidine Nitrogen | Reference |

|---|---|---|

| 2-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)isoindoline-1,3-dione | 2-Chlorobenzyl | mdpi.com |

| 2-((1-(2-Fluorobenzyl)piperidin-4-yl)methyl)isoindoline-1,3-dione | 2-Fluorobenzyl | mdpi.com |

These examples underscore the systematic approach employed in analog design. By combining principles of bioisosterism, scaffold hopping, and SAR-guided substitution, chemists can rationally design novel this compound analogs with tailored pharmacological profiles.

Computational and Theoretical Investigations of 2 Piperidin 4 Yl Isoindoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico techniques allow for the detailed study of molecular structure and behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.comscirp.org By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms in 2-(Piperidin-4-yl)isoindoline, a process known as geometry optimization. scirp.org This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.netrsc.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the nitrogen atoms.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly those bonded to nitrogen.

Green Regions: Denote areas of neutral potential.

This analysis is critical in drug design, as it helps identify the pharmacophoric features responsible for molecular recognition and interaction with biological receptors. researchgate.netrsc.org The MEP surface provides a clear picture of how the molecule will "appear" to another interacting molecule, guiding the understanding of non-covalent interactions like hydrogen bonding.

DFT calculations allow for the determination of several quantum chemical parameters that help predict the reactivity and stability of a molecule. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals.

| Parameter | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability. scirp.org |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; a higher value suggests greater reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | -χ | Describes the tendency of electrons to escape from the system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

These parameters provide a quantitative basis for comparing the reactivity of different isoindoline (B1297411) derivatives and understanding their kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and electronic transitions. scirp.orgschrodinger.com

HOMO: Acts as an electron donor. Its energy level correlates with the ionization potential.

LUMO: Acts as an electron acceptor. Its energy level is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. scirp.orgresearchgate.netrsc.org A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. This energy gap is also directly related to the electronic absorption properties of the molecule, as it corresponds to the lowest energy electronic excitation. schrodinger.com

Molecular Interaction Studies

Understanding how a molecule interacts with biological targets is a cornerstone of medicinal chemistry. Computational methods, particularly molecular docking, are essential for predicting and analyzing these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govjscimedcentral.comresearchgate.net For derivatives of this compound, docking studies are frequently used to investigate their potential as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.govresearchgate.net

The process involves placing the ligand (this compound) into the binding site of the target protein and using a scoring function to estimate the binding affinity (often expressed as a negative value, where a more negative score indicates stronger binding). jscimedcentral.com These simulations can elucidate the specific interactions that stabilize the ligand-receptor complex.

Based on studies of similar isoindoline and phthalimide (B116566) derivatives targeting AChE, the following interactions are plausible for this compound: nih.govresearchgate.netnih.gov

| Interaction Type | Potential Interacting Moiety of Ligand | Typical Amino Acid Residues in Receptor |

| π-π Stacking | Isoindoline aromatic ring | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |

| Cation-π | Protonated piperidine (B6355638) nitrogen | Tryptophan (Trp), Phenylalanine (Phe) |

| Hydrogen Bonding | Piperidine nitrogen (as acceptor or donor) | Tyrosine (Tyr), Serine (Ser), Histidine (His) |

| Hydrophobic Interactions | Piperidine and isoindoline aliphatic parts | Leucine (Leu), Valine (Val), Alanine (Ala) |

These simulations provide a rational basis for the molecule's biological activity and can guide the design of new, more potent analogues by optimizing these key interactions. nih.gov

Hirshfeld Surface Analysis of Intermolecular Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgias.ac.in By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the forces governing the crystal packing. ias.ac.in For derivatives containing isoindoline and piperidine moieties, this analysis typically reveals a complex network of non-covalent interactions that contribute to the stability of the supramolecular architecture. nih.govnih.gov

In studies of related heterocyclic compounds, such as isoindoline-1,3-dione derivatives, the most significant contributions to the crystal packing are from H···H, O···H, and C···H contacts. researchgate.net For instance, in a series of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, H···H interactions accounted for 24.4% to 36.5% of the total intermolecular contacts. researchgate.net Similarly, for a piperidine derivative, H···H and H···F/F···H interactions were found to be the most prominent, contributing 40.0% and 29.4%, respectively. nih.gov The presence of heteroatoms like nitrogen and oxygen in the this compound structure allows for the formation of specific hydrogen bonds, such as N-H···O or C-H···O, which are critical for stabilizing the molecular arrangement. nih.govnih.govsemanticscholar.org The π-systems of the isoindoline core can also participate in π···π stacking interactions, further reinforcing the crystal structure. semanticscholar.orgresearchgate.net

The following table summarizes typical intermolecular contact contributions found in related piperidine and isoindoline structures, providing an insight into the expected packing forces for this compound.

| Interaction Type | Typical Percentage Contribution Range (%) | Significance |

|---|---|---|

| H···H | 24 - 48 | Represents the largest contribution, arising from van der Waals forces. nih.govresearchgate.net |

| O···H / H···O | 6 - 17 | Indicates the presence of hydrogen bonds, which are strong directional interactions. nih.govresearchgate.net |

| C···H / H···C | 5 - 34 | Represents weaker C-H···π or other weak hydrogen bonding interactions. nih.govresearchgate.net |

| N···H / H···N | ~2.4 | Signifies hydrogen bonding involving nitrogen atoms. nih.gov |

| C···C | ~3 - 4 | Suggests the presence of π···π stacking interactions between aromatic rings. researchgate.net |

Advanced In Silico Methodologies

Ab Initio Molecular Orbital Calculations for Redox Potential Determination

Ab initio molecular orbital calculations provide a theoretical framework for predicting the redox potentials of molecules from first principles. ionicviper.org These high-level computational methods can determine the one-electron oxidation and reduction potentials with a high degree of accuracy, often within millivolts of experimental values. flinders.edu.au Such calculations are crucial for understanding the antioxidant capabilities or electrochemical behavior of compounds like this compound.

A common and effective approach involves using methods such as G3(MP2)-RAD//B3-LYP/6-31G(d) for gas-phase energy calculations, combined with a solvation model like the Polarizable Continuum Model (PCM) to account for the solvent effects. flinders.edu.au Theoretical studies comparing different heterocyclic nitroxides have shown that the core ring structure has a more significant impact on redox potentials than the specific substituents attached to it. flinders.edu.au

Research has demonstrated distinct differences between piperidine and isoindoline derivatives. flinders.edu.au Isoindoline derivatives tend to exhibit higher oxidation potentials and more negative reduction potentials compared to their piperidine counterparts. flinders.edu.au This suggests that the isoindoline moiety makes the compound harder to oxidize but easier to reduce. In contrast, piperidine derivatives generally show intermediate oxidation potentials. flinders.edu.au The effect of substituents is typically secondary; electron-donating groups (like amino or hydroxy) tend to stabilize the oxidized form, while electron-withdrawing groups (like carboxy) stabilize the reduced species. flinders.edu.au

The table below illustrates the comparative redox potential trends observed in theoretical studies of isoindoline and piperidine derivatives.

| Ring Structure | Oxidation Potential | Reduction Potential |

|---|---|---|

| Isoindoline Derivatives | Higher | More Negative |

| Piperidine Derivatives | Intermediate | Less Negative (on average, compared to pyrrolidine) |

In Silico ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is an essential computational tool in drug discovery for predicting the pharmacokinetic properties of a molecule. nih.govlongdom.org By using various computational models and algorithms, such as those available through platforms like SwissADME and pkCSM, it is possible to evaluate the drug-likeness and potential bioavailability of a compound like this compound. researchgate.netmdpi.com

The ADME profile of a compound is assessed based on several key parameters. These include physicochemical properties, lipophilicity, water solubility, intestinal absorption, blood-brain barrier (BBB) permeability, and interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.commdpi.com Compounds containing piperidine and isoindoline scaffolds are frequently evaluated using these methods. researchgate.netnih.gov

For piperidine-based compounds, studies often show favorable physicochemical properties, high gastrointestinal absorption, and compliance with established drug-likeness criteria like Lipinski's rule of five. researchgate.net Similarly, computational analyses of isoindolin-1-one (B1195906) derivatives have been used to predict their ADME properties to guide further development. nih.gov A typical in silico analysis for a molecule like this compound would assess its potential as a drug candidate based on these predictive metrics. The majority of such compounds are expected to have good intestinal absorption but may vary in their ability to cross the blood-brain barrier or inhibit key metabolic enzymes. researchgate.netmdpi.com

The following table presents a hypothetical but representative in silico ADME profile for a compound with a structure similar to this compound, based on typical findings for related molecules.

| ADME Parameter | Predicted Property | Implication for Drug Development |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's rule, favoring good absorption and distribution. researchgate.net |

| LogP (Lipophilicity) | 1-3 | Optimal range for balancing solubility and permeability. mdpi.com |

| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests the compound may have limited central nervous system effects. mdpi.com |

| P-glycoprotein (P-gp) Substrate | Predicted as Non-substrate | The compound is less likely to be removed from cells by this efflux pump. nih.gov |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicted as Non-inhibitor | Lower likelihood of causing drug-drug interactions. mdpi.com |

| Drug-Likeness Score | Positive | The compound possesses structural features common in known drugs. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Piperidin 4 Yl Isoindoline and Its Derivatives

Comprehensive Spectroscopic Analyses

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal details of their electronic and bonding structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure.

For the parent compound, 2-(Piperidin-4-yl)isoindoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the isoindoline (B1297411) ring, typically in the range of 7.0-7.8 ppm. The aliphatic region would feature signals for the methylene (B1212753) protons on the isoindoline ring, the methine proton at the C4 position of the piperidine (B6355638) ring, and the four sets of methylene protons on the piperidine ring. The N-H proton of the piperidine would likely appear as a broad singlet.

In the ¹³C NMR spectrum, characteristic signals for the aromatic carbons of the isoindoline moiety would be observed, along with distinct signals for the aliphatic carbons of both the isoindoline and piperidine rings.

Detailed analysis of derivatives provides concrete data. For example, the characterization of 2-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl) benzyl)isoindoline-1,3-dione, a more complex derivative, provided the following spectral assignments. researchgate.net

Interactive Table: NMR Spectroscopic Data for an Isoindoline Derivative researchgate.net

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H NMR | 7.828 | Aromatic (dd, J= 5.5, 3.0 Hz, 2H) |

| ¹H NMR | 7.687 | Aromatic (dd, J=5.5, 3.0 Hz, 2H) |

| ¹H NMR | 7.364 | Aromatic (d, J=8.0 Hz, 2H) |

| ¹H NMR | 7.161 | Aromatic (dd, J=8.0, 5.0 Hz, 2H) |

| ¹H NMR | 4.815 | Methylene (-CH₂-) (s, 2H) |

| ¹³C NMR | 168.04 | Carbonyl (C=O) |

| ¹³C NMR | 152.31 | Aromatic |

| ¹³C NMR | 139.81 | Aromatic |

| ¹³C NMR | 134.95 | Aromatic |

| ¹³C NMR | 133.96 | Aromatic |

| ¹³C NMR | 132.16 | Aromatic |

| ¹³C NMR | 130.01 | Aromatic |

| ¹³C NMR | 129.01 | Aromatic |

| ¹³C NMR | 123.32 | Aromatic |

| ¹³C NMR | 60.24 | Aliphatic |

| ¹³C NMR | 52.99 | Aliphatic |

| ¹³C NMR | 48.64 | Aliphatic |

| ¹³C NMR | 41.33 | Aliphatic |

| ¹³C NMR | 33.22 | Aliphatic |

This data illustrates how specific resonances are assigned to different parts of the molecule, confirming the connectivity and substitution pattern. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. americanpharmaceuticalreview.com For this compound, key vibrational bands would be expected for N-H stretching of the secondary amine in the piperidine ring (typically ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-N stretching (~1200-1350 cm⁻¹).

Studies on isoindole-1,3-dione derivatives, which contain an imide functional group, show characteristic strong absorptions for the carbonyl (C=O) groups. acgpubs.orgresearchgate.net These are typically observed as two distinct bands corresponding to asymmetric and symmetric stretching.

Interactive Table: FT-IR Data for an Isoindole-1,3-dione Derivative researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3506.19 | O-H Stretch |

| 2946.67 | C=C-H and C-C-H Stretch |

| 1766.78 | C=O Imide (asymmetric) |

| 1670.8 | C=O Imide (symmetric) |

| 1410.15 | C=C Stretch |

While the target molecule lacks the hydroxyl and imide carbonyl groups, this data from a related structure demonstrates the utility of FT-IR in identifying the core molecular framework and its appended functional groups. acgpubs.orgresearchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. acgpubs.org For this compound (molecular formula C₁₃H₁₈N₂), the exact monoisotopic mass is 202.1470 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. researchgate.net

In a typical mass spectrum, the molecule would be observed as various ions, depending on the ionization technique used.

Interactive Table: Predicted m/z Values for 2-(Piperidin-4-yl)isoindolin-1-one uni.lu

| Adduct | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 216.126 |

| [M+H]⁺ | Protonated Molecule | 217.134 |

| [M+Na]⁺ | Sodium Adduct | 239.115 |

| [M+K]⁺ | Potassium Adduct | 255.089 |

Beyond molecular weight confirmation, MS provides structural information through analysis of fragmentation patterns, which typically involve the cleavage of the weakest bonds in the molecule.

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings or conjugated systems. acgpubs.org

The isoindoline moiety contains a benzene (B151609) ring, which is a known chromophore. Therefore, this compound is expected to exhibit absorption bands in the ultraviolet region, resulting from π → π* electronic transitions within the aromatic system. Studies on related N-substituted isoindole-1,3-dione derivatives show dominant absorption peaks in the near-UV range, specifically between 229 nm and 231 nm. acgpubs.org These findings suggest that the isoindoline core is the primary contributor to the UV absorption profile.

Thermal and Microscopic Characterization Techniques

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical compounds, including this compound and its derivatives. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information regarding the thermal stability, melting behavior, and purity of a substance.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a crystalline compound, DSC analysis typically reveals a sharp endothermic peak corresponding to its melting point. The temperature of this peak provides the melting temperature (Tm), while the area under the peak corresponds to the enthalpy of fusion (ΔHfus). For instance, the melting point of the derivative 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione was determined to be 102.2–103.0 °C. researchgate.net The sharpness of the melting peak can also serve as an indicator of sample purity. Broader peaks may suggest the presence of impurities or polymorphic forms. DSC is also used to study other thermal events like glass transitions, crystallization, and solid-state phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of a compound. The TGA curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat plateau over a wide temperature range, followed by one or more sharp drops in mass, indicating decomposition. The temperature at which significant mass loss begins (onset temperature) is a key measure of thermal stability. TGA can also quantify the amount of residual solvent or water in a sample. Studies on related isoindoline derivatives confirm the utility of TGA in assessing their thermal properties.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting point (Tm), enthalpy of fusion (ΔHfus), purity assessment, phase transitions. | Determines the melting temperature and provides an indication of the compound's purity. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, quantification of volatiles (e.g., water, solvent). | Establishes the temperature range over which the compound is stable and characterizes its decomposition pattern. |

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to examine the surface topography and morphology of solid materials at high magnification. For powdered crystalline substances like this compound, SEM provides valuable information about particle size, shape, and surface texture, which can impact properties such as flowability, dissolution rate, and compaction behavior.

The technique works by scanning a sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. Secondary electrons are most commonly used for imaging, as they produce high-resolution, three-dimensional-appearing images of the surface.

In the context of isoindoline and piperidine derivatives, SEM analysis can be used to:

Visualize Crystal Habit: While X-ray crystallography describes the internal atomic arrangement, SEM visualizes the external crystal shape (habit). Descriptions from crystallographic studies often note the macroscopic appearance, such as "colorless needles" or "block-like colorless crystals," which SEM can investigate at a microscopic level. researchgate.net

Examine Surface Features: The high magnification capabilities of SEM can reveal fine details on the crystal surfaces, such as steps, defects, or agglomeration, which are not visible by other methods.

This morphological characterization is crucial during drug development and manufacturing to ensure batch-to-batch consistency and to understand how the physical form of the active ingredient may influence its performance.

Exploration of Biological Activities and Pharmacological Potential of 2 Piperidin 4 Yl Isoindoline Analogs Non Clinical

Antimicrobial Activity Studies

Derivatives of the isoindoline (B1297411) scaffold have been explored for their ability to combat various microbial pathogens, including those affecting plants.

Antibacterial Efficacy Against Phytopathogenic Bacteria

While research specifically targeting phytopathogenic bacteria with 2-(Piperidin-4-yl)isoindoline analogs is specific, broader studies on related structures provide foundational insights. For instance, studies on isoindoline-1,3-dione derivatives have demonstrated antibacterial properties. One study synthesized new phthalimido derivatives and evaluated their antimicrobial activity, with compound 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione showing a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria rajpub.com. Another compound, 4-allylbenzene-1,2-diol , isolated from Piper austrosinense, showed excellent antibacterial activity against several phytopathogenic bacteria, including Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas oryzae pv. oryzicola (Xoc), with inhibition rates over 99% at a concentration of 1000 μmol/L nih.gov. These findings suggest the potential of related heterocyclic structures in agricultural applications.

Antifungal Activity Screening

The antifungal potential of isoindoline derivatives has been a subject of significant investigation. In one study, five novel isoindoline-2-yl putrescines (ISPs) were synthesized and tested for their antifungal properties. While they did not show significant inhibition of mycelial growth on agar plates at 50 μg/mL, they demonstrated remarkable efficacy in vivo at 100 μg/mL in mitigating Botrytis cinerea infection nih.gov. Specifically, ISP3 showed curative and protective activities of 91.9% and 92.6%, respectively nih.gov. This compound also effectively halted the lesion expansion of gray mold, Sclerotic rot, and Fusarium scabs nih.gov. Another study on isoindoline-1,3-dione derivatives found that (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione exhibited promising antifungal activity rajpub.com. Furthermore, research into 4-aminopiperidines, which share a core structural element, identified compounds with potent antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp. by targeting ergosterol biosynthesis mdpi.com.

Mechanistic Insights into Antimicrobial Action (e.g., Cell Membrane Disruption, Biofilm Inhibition)

Research into the mechanisms of antimicrobial action for these compounds points towards multiple pathways. For the antifungal agent ISP3 , molecular docking studies suggest that it binds effectively to the active site of BcAtg3, an autophagy-related protein in Botrytis cinerea, thereby triggering autophagic vacuolization and the appearance of numerous autophagosomes in the fungal mycelia nih.gov.

The inhibition of biofilm formation is another critical mechanism. Indole-based analogs have been identified as effective inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans nih.gov. For instance, the marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine and its synthetic derivatives have been shown to inhibit biofilm formation and disaggregate developed biofilms of E. coli, S. aureus, K. pneumoniae, and C. albicans mdpi.com. Specifically, the natural alkaloid inhibited biofilm formation by up to 82.2% mdpi.com. Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated excellent antibiofilm activity by both inhibiting biofilm formation and killing cells within mature biofilms mdpi.com.

Neurobiological Research

Analogs of this compound, particularly phthalimide (B116566) derivatives, have been extensively studied as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.

Neuroprotective Effects in Oxidative Stress Models

Oxidative stress is a key factor in the pathology of neurodegenerative diseases. Isoquinoline alkaloids and indole-based compounds have shown promise in mitigating this damage nih.govresearchgate.net. Synthetic indole-phenolic compounds have demonstrated strong antioxidant and cytoprotective effects in cellular models by counteracting reactive oxygen species (ROS) mdpi.com. In H₂O₂-stimulated SH-SY5Y neuroblastoma cells, these compounds significantly reduced cell mortality, preserving viability and demonstrating clear neuroprotective properties mdpi.com. For example, one compound, 21 , increased cell viability to 89.41% in the presence of H₂O₂ mdpi.com. This line of research underscores the potential for isoindoline-related structures to protect neurons from oxidative damage.

Cholinesterase Enzyme Inhibition: Acetylcholinesterase and Butyrylcholinesterase

A primary strategy in Alzheimer's disease treatment is the inhibition of cholinesterase enzymes, which break down the neurotransmitter acetylcholine. Numerous studies have evaluated isoindoline-1,3-dione derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

One series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives yielded highly potent AChE inhibitors. Notably, compound 4e (m-Fluoro) and compound 4i (p-Methoxy) displayed exceptional potency with IC₅₀ values of 7.1 nM and 20.3 nM, respectively, which were significantly superior to the reference drug donepezil (410 nM) nih.gov.

Another study focused on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Among the synthesized compounds, the derivative with an ortho-chlorine moiety on the phenyl ring (compound 4a ) showed the highest potency against AChE, with an IC₅₀ of 0.91 µM nih.govnih.gov.

Further research on other isoindoline-1,3-dione derivatives also identified compounds with significant inhibitory activity. One derivative with a phenyl substituent at the 4-position of the piperazine ring showed an IC₅₀ of 1.12 µM against AChE, while a derivative with a diphenylmethyl moiety had an IC₅₀ of 21.24 µM against BuChE nih.govmdpi.comresearchgate.net. In contrast, some series showed more modest activity; for example, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives had IC₅₀ values ranging from 16.42 µM to 63.03 µM against AChE, with the 4-Fluorophenyl moiety being the most potent nih.govresearchgate.net.

The collective data from these studies highlight the isoindoline-piperidine scaffold as a versatile foundation for developing potent and selective cholinesterase inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Analogs

| Compound Series | Specific Analog | AChE IC₅₀ | Reference |

|---|---|---|---|

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | 4e (m-Fluoro) | 7.1 nM | nih.gov |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | 4i (p-Methoxy) | 20.3 nM | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | 4a (o-Chloro) | 0.91 µM | nih.govnih.gov |

| 2-(2-(4-Phenylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Derivative I | 1.12 µM | nih.govmdpi.comresearchgate.net |

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-diones | 4b (4-Fluorophenyl) | 16.42 µM | nih.govresearchgate.net |

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of this compound Analogs

| Compound Series | Specific Analog | BuChE IC₅₀ | Reference |

|---|---|---|---|

| 2-(2-(4-(Diphenylmethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Derivative III | 21.24 µM | nih.govmdpi.comresearchgate.net |

| 2-(2-(4-Phenylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Derivative I | 24.67 µM | mdpi.com |

Anti-Cancer Research Applications (Non-Clinical)

The this compound scaffold is a key structural component in the development of various anti-cancer agents. Researchers have explored its analogs for their potential to induce cancer cell death, modulate specific molecular targets involved in cancer progression, and interact with crucial receptors.

Analogs based on the isoindoline and piperidine (B6355638) structures have demonstrated cytotoxic effects across a range of human cancer cell lines. For instance, substituted isoindoline-1,3-diones have been shown to be effective cytotoxic agents, inducing cell death in cell lines such as L1210 (murine leukemia), Tmolt-3 (human T-cell leukemia), and HeLa-S3 (human cervical cancer) nih.gov. However, these particular agents showed less activity against solid tumor cell lines, including those for skin, colon, lung, and bone cancer nih.gov.

In other studies, novel piperidone compounds were found to be cytotoxic to a variety of cancer cell lines, including breast, pancreatic, leukemia, lymphoma, and colon cancer, with cytotoxic concentration 50% (CC50) values in the low micromolar to nanomolar range nih.gov. Specifically, acute lymphoblastic lymphoma and colon cancer cell lines were identified as being particularly sensitive to these experimental piperidones nih.gov. Further investigations with other novel piperidones revealed selective cytotoxicity towards tumorigenic cells over non-cancerous cells, with the most sensitive being hematological cancer cell lines like HL-60 and CCRF-CEM nih.gov.

Isoindole-1,3-dione derivatives have also been evaluated for their anticancer activities against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines nih.gov. Certain derivatives exhibited dose-dependent anticancer activity, with one compound containing azide and silyl ether groups showing higher inhibitory activity against A549 cells than the standard chemotherapeutic agent 5-FU nih.gov.

Here is an interactive data table summarizing the cytotoxic activities of selected isoindoline and piperidine analogs:

| Compound Class | Cell Line(s) | Activity | Reference |

| Substituted isoindoline-1,3-diones | L1210, Tmolt-3, HeLa-S3 | Effective cytotoxic agents | nih.gov |

| Novel piperidones | Breast, pancreatic, leukemia, lymphoma, colon | CC50 in low µM to nM range | nih.gov |

| Novel piperidones | HL-60, CCRF-CEM | Selectively cytotoxic to cancer cells | nih.gov |

| Isoindole-1,3-dione derivatives | A549 | IC50 = 19.41 ± 0.01 µM | nih.gov |

PARP-1 Inhibition: The this compound scaffold is a key feature of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in oncology due to its role in DNA repair nih.gov. A notable example is NMS-P118, a highly selective and orally available PARP-1 inhibitor, which was discovered through high-throughput screening and subsequent optimization nih.gov. This compound, chemically named 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide, demonstrated high efficacy in preclinical cancer models nih.gov. The development of selective PARP-1 inhibitors aims to reduce toxicities that may arise from the inhibition of the related PARP-2 enzyme nih.gov. The isoindolinone scaffold, in general, has been a focus for designing novel PARP inhibitors with applications in cancer therapy nih.govresearcher.life.

IKZF2 Degradation: Analogs of this compound are also being investigated as "molecular glue" degraders that target the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios. IKZF2 is a transcription factor crucial for the function of regulatory T cells (Tregs), which can suppress the anti-tumor immune response researchgate.netnih.gov. By inducing the degradation of IKZF2, these compounds can enhance anti-tumor immunity. For example, PVTX-405 is a potent and selective IKZF2 degrader that has shown significant tumor growth delay in preclinical models, both as a single agent and in combination with immunotherapy researchgate.netnih.gov. The mechanism involves the small molecule acting as a bridge between the CRL4-CRBN E3 ubiquitin ligase and IKZF2, leading to its ubiquitination and subsequent degradation by the proteasome nih.gov. The synthesis of compounds like 3-(1-oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione is part of the effort to develop these targeted protein degraders for cancer immunotherapy researchgate.net.

The potential for this compound analogs to interact with nuclear hormone receptors, such as the estrogen receptor (ER), is an area of non-clinical investigation. While direct binding data for the core this compound structure is not extensively detailed in the provided context, related structures are known to interact with the ER. For instance, a series of novel 2-pyridin-2-yl-1H-indole derivatives were synthesized and evaluated for their ER binding properties, with some compounds displaying reasonably good binding affinities nih.gov. The development of selective estrogen receptor modulators (SERMs) often involves a basic side chain, such as an N-piperidinyl group, appended to a core ligand structure nih.gov. This suggests that the piperidine moiety within the this compound scaffold could play a role in receptor interactions. Further research is necessary to fully characterize the ER binding profile of this specific class of compounds.

Anti-Inflammatory Activity Assessments

Beyond oncology, analogs of this compound are being explored for their potential anti-inflammatory properties. This research is driven by the known immunomodulatory effects of related compounds like thalidomide.

A study of newly synthesized 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones demonstrated their ability to reduce inflammatory markers in lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells nih.gov. While these compounds showed only slight reductions in secreted tumor necrosis factor-alpha (TNF-α), they produced more significant and dose-dependent decreases in nitric oxide (measured as nitrite) and interleukin-6 (IL-6) levels nih.gov. Notably, the secondary amine analogs within the series were the most effective at reducing nitrite and IL-6 nih.gov. For example, one of the enantiomers, at a concentration of 30μM, reduced nitrite and IL-6 by 32% and 40%, respectively nih.gov. These effects were observed without compromising cell viability nih.gov.

The anti-inflammatory activity of piperine, an alkaloid containing a piperidine ring, has also been studied. Piperine was shown to inhibit TNF-α induced expression of cell adhesion molecules and block the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response nih.gov. This provides further rationale for investigating the anti-inflammatory potential of piperidine-containing compounds.

Below is an interactive data table summarizing the anti-inflammatory activities of certain 2-(Piperidin-3-yl)isoindoline-1,3-dione analogs:

| Compound | Concentration | % Reduction in Nitrite | % Reduction in IL-6 | % Reduction in TNF-α | Reference |

| (R)-enantiomer | 30 µM | 32% | 40% | Not specified | nih.gov |

| Compound 19 | 30 µM | 19% | 11% | 14% | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for designing more potent and selective compounds.

In the context of dopamine D4 receptor antagonists, SAR studies on isoindoline analogs revealed that substitutions on the isoindoline ring and the stereochemistry of a hydroxymethyl side chain influenced potency and selectivity nih.gov. The S-enantiomer was found to be more potent at the D4 receptor nih.gov.

For PARP inhibitors, SAR optimization of an initial hit from a high-throughput screen led to the discovery of the highly potent and selective PARP-1 inhibitor NMS-P118 nih.gov. The specific substitutions on both the piperidine and isoindoline rings were critical for achieving high affinity and selectivity, which was further rationalized by co-crystal structures with the PARP-1 and PARP-2 catalytic domains nih.gov.

In the development of IKZF2 degraders, SAR studies showed that the spiro-ring system on the iso-indolinone scaffold and the presence of a basic nitrogen on the piperidinyl group were important for degradation potency and efficacy nih.gov. The absence of the basic amine completely abolished IKZF2 degradation nih.gov.

For anti-inflammatory activity, SAR in a series of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones indicated that increased steric bulk at the piperidine nitrogen might be slightly detrimental to cell survival nih.gov. The secondary amine analogs were the most effective in reducing inflammatory mediators nih.gov.

These examples highlight how systematic modifications to the this compound scaffold can significantly impact biological activity, guiding the development of optimized therapeutic agents.

Correlation of Structural Modifications with Observed Biological Responses

The biological activity of this compound analogs is intricately linked to their structural features. Modifications to the isoindoline core, the piperidine ring, and the linker connecting them can profoundly influence their pharmacological profile, including their potency, selectivity, and mechanism of action.

Substitutions on the Isoindoline Moiety:

The isoindoline portion of the molecule offers a prime site for modification to modulate biological activity. For instance, in the pursuit of potent dopamine D4 receptor antagonists, substitutions on the isoindoline ring have been explored. While modest differences in potency and selectivity were observed with various isoindoline analogs, these changes were critical in fine-tuning the interaction with the receptor.

In the context of acetylcholinesterase (AChE) inhibitors, the isoindoline-1,3-dione moiety, a related structure, has been a key pharmacophore. The introduction of substituents on the phthalimide ring (a derivative of the isoindoline-1,3-dione core) has been shown to significantly impact inhibitory activity. For example, studies on related structures have indicated that electron-withdrawing groups, such as chloro and fluoro, at specific positions of an attached phenyl ring can enhance AChE inhibitory activity, while electron-donating groups like methoxy at other positions can also increase potency.

Modifications of the Piperidine Ring:

The piperidine ring is another critical component where structural changes can dictate the biological outcome. The position of attachment to the isoindoline moiety is crucial, with the 4-position being a common feature in many biologically active analogs.

Furthermore, the stereochemistry of substituents on the piperidine ring can be a determining factor for activity. In the development of dopamine D4 antagonists, it was discovered that the chirality of a hydroxymethyl side chain attached to the piperidine ring was important, with the S-enantiomer proving to be the more potent enantiomer at the D4 receptor nih.gov.

Alterations to the Linker:

While the core structure is this compound, analogs with linkers between the piperidine and other functional groups have also been investigated. The length and nature of this linker can influence how the molecule fits into the binding site of a biological target. For instance, in the design of AChE inhibitors, the length of an alkyl chain connecting the isoindoline-1,3-dione moiety to a diethylamino group was found to be critical, with optimal lengths leading to significant inhibitory activity.

The following table summarizes the observed biological responses based on structural modifications in various classes of compounds related to the this compound scaffold.

| Compound Class | Structural Modification | Biological Target | Observed Biological Response |

| Isoindolinyl Benzisoxazolpiperidines | Chirality of hydroxymethyl side chain | Dopamine D4 Receptor | The S-enantiomer was found to be more potent. |

| Isoindoline-1,3-dione Derivatives | Substitution on an attached phenyl ring | Acetylcholinesterase | Electron-withdrawing and electron-donating groups at specific positions enhanced inhibitory activity. |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Monosubstitution on the benzene (B151609) ring of the isoindoline moiety | DPP-IV | Generally well-tolerated, retaining a high level of selectivity. |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Disubstitution on the benzene ring of the isoindoline moiety | DPP-IV | Led to a slight decrease in potency. |

Rational Design Strategies for Enhanced Biological Performance

The development of this compound analogs with improved therapeutic potential has been guided by various rational design strategies. These approaches aim to optimize the interaction of the compounds with their biological targets, thereby enhancing their efficacy and selectivity.

Scaffold Hopping and Bioisosteric Replacement:

One common strategy involves scaffold hopping, where the core structure is modified to explore new chemical space while retaining key pharmacophoric features. For example, in the development of acetylcholinesterase inhibitors, the 2-isoindoline moiety was successfully replaced with an indanone moiety without a significant loss of potency, leading to the discovery of highly potent inhibitors.

Hybrid Molecule Design:

Another effective approach is the design of hybrid molecules that combine structural motifs from different known active compounds. This strategy aims to create novel compounds that can interact with multiple binding sites on a target or with multiple targets. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were designed and synthesized as potential anti-Alzheimer's agents. This design was based on the knowledge that the phthalimide group can interact with the peripheral anionic site of acetylcholinesterase.

Structure-Based Drug Design:

With the increasing availability of crystal structures of biological targets, structure-based drug design has become a powerful tool. Molecular docking studies can predict the binding mode of ligands in the active site of a target, providing insights for the design of more potent and selective inhibitors. For example, in the development of novel acetylcholinesterase inhibitors, molecular modeling has been used to understand the interactions between the designed compounds and both the catalytic and peripheral active sites of the enzyme.

The following table outlines some of the rational design strategies employed for enhancing the biological performance of compounds related to the this compound scaffold.

| Design Strategy | Rationale | Example Application | Outcome |

| Scaffold Hopping | To explore new chemical space while maintaining key interactions with the target. | Replacement of the 2-isoindoline moiety with an indanone moiety in AChE inhibitors. | Discovery of new, potent acetylcholinesterase inhibitors. |

| Hybrid Molecule Design | To create molecules that can interact with multiple binding sites or targets. | Design of isoindoline-1,3-dione-N-benzyl pyridinium hybrids for AChE inhibition. | Development of compounds with good inhibitory activity against acetylcholinesterase. |

| Structure-Based Drug Design | To use the 3D structure of a biological target to design molecules that bind with high affinity and selectivity. | Molecular docking of isoindoline derivatives into the active site of acetylcholinesterase. | Rationalization of observed activities and guidance for further optimization. |

Future Directions and Advanced Research Perspectives for 2 Piperidin 4 Yl Isoindoline

Innovations in Synthetic Methodologies and Chemical Transformations

The synthesis of N-substituted isoindolines and their derivatives is an active area of chemical research. organic-chemistry.orgnih.govorganic-chemistry.org Future efforts for 2-(Piperidin-4-yl)isoindoline will likely focus on developing more efficient, sustainable, and diverse synthetic routes.

Recent advancements in the synthesis of isoindolinones, which are structurally related to isoindolines, have highlighted the potential for novel catalytic systems. For instance, methods employing ultrathin platinum nanowires as catalysts for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines have shown excellent yields for various N-substituted isoindolinones. organic-chemistry.org Another innovative approach involves the electrochemical reduction of cyclic imides to produce hydroxylactams and lactams in a controllable manner, offering a green and efficient alternative to traditional methods. organic-chemistry.org Furthermore, palladium-catalyzed C-H carbonylation of benzylamines has emerged as a powerful tool for constructing isoindolinone scaffolds under gas-free conditions using a convenient CO surrogate. organic-chemistry.org

A novel nitrogen deletion/Diels-Alder cascade reaction in isoindolines has been reported, leading to the formation of substituted tetralins. acs.org This unexpected reactivity opens up new avenues for the diversification of the isoindoline (B1297411) core. Additionally, the development of a facile method for synthesizing N-aryl-substituted azacycles, including isoindolines, from arylamines and cyclic ethers using POCl3 and DBU demonstrates a high-yielding and efficient approach. organic-chemistry.org

These innovative synthetic strategies could be adapted for the efficient and diverse synthesis of this compound derivatives, enabling the exploration of a wider chemical space for drug discovery.

Integration of Advanced Computational Approaches for Rational Drug Design

Computational methods are indispensable in modern drug discovery for predicting molecular interactions, optimizing lead compounds, and designing new molecules with desired pharmacological profiles. For this compound, the integration of advanced computational approaches will be crucial for its development as a therapeutic agent.

Molecular docking and molecular dynamics (MD) simulations have been successfully applied to study isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov These studies have elucidated the binding modes of these compounds within the active sites of the enzymes, revealing key interactions that contribute to their inhibitory activity. nih.gov For instance, in silico studies of novel 1-H-isoindole-1,3(2H)-dione derivatives showed negative binding affinities for both AChE and BuChE, with the best scoring functions indicating strong potential for inhibition. nih.gov

Similarly, molecular docking has been used to rationalize the high potency of isoindolinone derivatives as histone deacetylase (HDAC) inhibitors. nih.gov These computational models can guide the structural optimization of the this compound scaffold to enhance its affinity and selectivity for specific biological targets. Quantum-chemical-based investigations, including density functional theory (DFT) studies, have also been employed to understand the molecular and electronic properties of isoindoline-1,3-diones, providing insights into their reactivity and stability as potential antimycobacterial agents. nih.gov

The application of these advanced computational techniques to this compound will facilitate the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Identification and Validation of Novel Biological Targets for Therapeutic Development

The isoindoline scaffold is present in a variety of biologically active compounds, suggesting that this compound and its derivatives may interact with a range of biological targets. mdpi.comdoaj.org Identifying and validating these targets is a critical step in developing new therapies.

Derivatives of isoindoline have shown a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and psycho-stimulant properties. doaj.orgjocpr.com For example, novel isoindolinone derivatives have been identified as potent histone deacetylase (HDAC) inhibitors with significant antiproliferative activities against several cancer cell lines. nih.gov Specifically, certain derivatives have demonstrated selective inhibition of HDAC1-3. nih.gov

Furthermore, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the potential treatment of Alzheimer's disease. nih.govnih.gov Some of these compounds have shown inhibitory activities in the nanomolar range, highlighting the potential of the isoindoline scaffold in targeting enzymes involved in neurodegenerative disorders. nih.gov

The structural similarity of the piperidine (B6355638) moiety to various neurotransmitters and neuromodulators suggests that this compound derivatives could also target receptors and transporters in the central nervous system. Future research should focus on screening this compound and its analogs against a wide array of biological targets to uncover new therapeutic opportunities.

Q & A

Q. What spectroscopic methods are most effective for characterizing 2-(Piperidin-4-yl)isoindoline, and how should data interpretation be approached?

- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups, such as the piperidine ring vibrations (e.g., C-N stretching at ~1250 cm⁻¹) and isoindoline aromatic C-H bending modes. Cross-referencing with databases like the NIST Chemistry WebBook ensures accurate peak assignments . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural ambiguities, with piperidine protons appearing as multiplet signals (δ 1.5–2.5 ppm) and isoindoline aromatic protons as singlet/doublet clusters (δ 7.0–8.0 ppm). X-ray crystallography via SHELX refinement provides definitive structural confirmation, particularly for resolving stereochemical uncertainties .

Q. What synthetic routes are established for this compound, and what are their yield limitations?

- Methodological Answer : Common methods include:

- Cyclocondensation : Reacting isoindoline precursors with piperidine derivatives under acidic catalysis (e.g., HCl), achieving ~60–70% yields.

- Reductive Amination : Using NaBH₃CN or H₂/Pd-C to couple isoindoline aldehydes with 4-aminopiperidine, though steric hindrance may reduce yields to ~50% .

- Solid-Phase Synthesis : Enables high-throughput screening but requires optimization of resin compatibility and cleavage conditions.

Q. How can researchers validate the purity of this compound derivatives?

- Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to detect impurities. Melting point analysis (e.g., mp 149–152.5°C for analogous compounds) provides supplementary validation . Differential Scanning Calorimetry (DSC) further confirms thermal stability and polymorphic consistency.

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles and torsional strain, which can be cross-validated with X-ray data. Molecular docking studies assess binding conformations in biological targets, requiring alignment with experimental IC₅₀ values .

Q. What strategies address discrepancies in crystallographic data for this compound complexes?

Q. How can researchers optimize reaction conditions to mitigate byproduct formation in isoindoline-piperidine coupling?

Q. What approaches reconcile contradictory biological activity data across studies?

Q. How do solvent effects influence the stability of this compound in pharmacological assays?

Q. What methodologies enable selective functionalization of the piperidine ring without isoindoline side-reactivity?

Q. How can researchers design robust SAR studies for this compound analogs?

- Methodological Answer :

Apply hierarchical clustering (e.g., Ward’s method) to group analogs by substituent electronic/hydrophobic parameters. Pair with machine learning (e.g., Random Forest) to predict activity cliffs. Validate with isosteric replacements (e.g., -CF₃ vs. -Cl) .

Key Considerations

- Ethical Frameworks : Align experimental designs with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure methodological rigor .

- Data Reproducibility : Report synthetic protocols with detailed reaction parameters (e.g., degassing steps, catalyst lot numbers) to mitigate batch variability .

- Contradiction Resolution : Use triangulation (e.g., spectroscopic, computational, crystallographic) to validate anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.